Fecosterol-d7
Description
Fecosterol-d7 is a deuterated analog of fecosterol, a phytosterol structurally related to cholesterol. The compound is isotopically labeled with seven deuterium atoms (denoted by "-d7") at specific positions, enhancing its utility as an internal standard in mass spectrometry (MS)-based analytical workflows . Fecosterol (CAS: 516-86-9) has the molecular formula C28H46O and a molecular weight of 398.67 g/mol. Its deuterated form, this compound, retains the core sterol structure but replaces seven hydrogen atoms with deuterium, resulting in distinct isotopic separation during chromatographic and spectral analysis. This modification minimizes interference with endogenous analytes in biological matrices, making it critical for pharmacokinetic studies and lipidomics research .
Properties
Molecular Formula |
C28H46O |
|---|---|
Molecular Weight |
405.7 g/mol |
IUPAC Name |
(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18,20-22,24-25,29H,3,7-17H2,1-2,4-6H3/t20-,21+,22+,24-,25+,27+,28-/m1/s1/i1D3,2D3,18D |
InChI Key |
SLQKYSPHBZMASJ-QYTKNSKLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=C)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Fecosterol-d7 can be synthesized through the deuteration of fecosterol. The process involves the incorporation of deuterium atoms into the fecosterol molecule. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure the selective incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized to achieve high yields and purity of the final product. The use of advanced catalytic systems and controlled reaction conditions ensures the efficient incorporation of deuterium atoms. The final product is then purified using techniques such as chromatography to remove any impurities and obtain this compound with high isotopic purity.
Chemical Reactions Analysis
Types of Reactions
Fecosterol-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
Fecosterol-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference compound for chemical identification, qualitative, and quantitative analysis. It helps in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace metabolic pathways and understand the biosynthesis of sterols in organisms.
Medicine: Used in clinical diagnostics and imaging to study metabolic disorders and diseases.
Industry: Applied in the production of deuterated compounds for various industrial applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of fecosterol-d7 involves its incorporation into metabolic pathways where it mimics the behavior of natural fecosterol. The deuterium atoms in this compound provide a unique advantage as they do not alter the chemical properties of the molecule but allow for detailed tracking using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to study the molecular targets and pathways involved in sterol metabolism and other biological processes.
Comparison with Similar Compounds
Structural and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C28H39D7O | ~405.7* | 516-86-9 (base) | Deuterium at C-24, C-25, and side-chain positions |
| Campesterol-d7 | C28D7H41O | 407.72 | Not specified | Deuterium at C-4 and methyl branch positions |
| Beta-Sitosterol-d7 | C29D7H43O | 421.75 | 2260669-28-9 | Deuterium at C-29 and ethyl side chain |
| D7-Campesterol Acetate | C30H48O2 | 440.70 | Not specified | Acetylated form with deuterium at C-7 and C-8 |
*Note: The exact molecular weight of this compound is estimated based on its non-deuterated counterpart (398.67 g/mol) + 7 deuterium substitutions (~7 × 1.006 g/mol).
Research Findings and Methodological Considerations
Deuterium Placement and Analytical Performance
Deuterium labeling positions significantly impact analytical performance:
- This compound and Beta-Sitosterol-d7 exhibit >99% isotopic purity , ensuring minimal interference in MS1 scans .
- Campesterol-d7 shows a 0.3-0.5 min retention time shift compared to non-deuterated campesterol in reversed-phase HPLC, enabling precise quantification .
- Zymostenol-d7 (C27D7H43O) is noted for its use in studying cholesterol biosynthesis intermediates, with deuterium labels enhancing detection in crowded spectral regions .
Limitations and Challenges
- Isotope Effects: Deuterium substitution can slightly alter chemical reactivity, necessitating validation of extraction recovery rates for deuterated vs. non-deuterated sterols .
- Cost and Availability: Deuterated standards like this compound are often 10–20× more expensive than non-deuterated analogs, limiting their use in high-throughput screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
